molecular formula C13H24N2O2 B2394838 tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate CAS No. 1439908-26-5

tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate

Cat. No.: B2394838
CAS No.: 1439908-26-5
M. Wt: 240.347
InChI Key: DLCSVBGZTSVSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is characterized by its unique bicyclic structure, which includes a six-membered ring fused to a five-membered ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 6-azabicyclo[3.2.1]octane moiety. One common method involves the use of a nucleophilic substitution reaction where the tert-butyl carbamate reacts with a halogenated derivative of the 6-azabicyclo[3.2.1]octane under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .

Scientific Research Applications

Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate is unique due to its specific combination of a tert-butyl carbamate group with the 6-azabicyclo[3.2.1]octane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.1]octan-5-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-6-4-5-10(7-13)8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCSVBGZTSVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.